molecular formula C11H11N B8560261 4-(4-Methylphenyl)but-3-enenitrile CAS No. 81981-14-8

4-(4-Methylphenyl)but-3-enenitrile

Cat. No.: B8560261
CAS No.: 81981-14-8
M. Wt: 157.21 g/mol
InChI Key: RZAATKIEMROFPU-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)but-3-enenitrile is an unsaturated nitrile compound featuring a but-3-enenitrile backbone (C=C double bond between positions 3 and 4) substituted with a 4-methylphenyl group at position 4. This structure confers unique electronic and steric properties due to conjugation between the aromatic ring, the double bond, and the electron-withdrawing nitrile group.

Properties

CAS No.

81981-14-8

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

4-(4-methylphenyl)but-3-enenitrile

InChI

InChI=1S/C11H11N/c1-10-5-7-11(8-6-10)4-2-3-9-12/h2,4-8H,3H2,1H3

InChI Key

RZAATKIEMROFPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CCC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound 1 : (E)-3-Methyl-4-(4-phenoxy-phenoxy)-but-2-enenitrile (CAS: 51318-50-4)
  • Molecular Formula: C₁₇H₁₅NO₂
  • Molecular Weight : 265.31 g/mol
  • Key Features: Double bond at position 2 (but-2-enenitrile backbone). Substituents: Two phenoxy groups at position 4 and a methyl group at position 3. Enhanced steric hindrance and π-conjugation due to aromatic substituents.
  • Synthesis: Uses 4-bromo-3-methyl-crotononitrile as a precursor, suggesting halogen-mediated coupling reactions .
Compound 2 : 4-(Methylsulfinyl)butanenitrile (CAS: 61121-65-1)
  • Molecular Formula: C₅H₉NOS
  • Molecular Weight : 131.20 g/mol
  • Methylsulfinyl (-SO-CH₃) group at position 4.
Compound 3 : Ethyl (E)-3-(4-methylphenyl)but-2-enoate (CAS: 6305-61-9)
  • Molecular Formula : C₁₃H₁₆O₂
  • Molecular Weight : 204.26 g/mol
  • Key Features: Double bond at position 2 (but-2-enoate backbone). Ester (-COOEt) instead of nitrile (-CN) functional group. Lower boiling point (158–160°C at 15 Torr) compared to nitriles due to reduced dipole interactions .

Comparative Data Table

Property 4-(4-Methylphenyl)but-3-enenitrile Compound 1 Compound 2 Compound 3
CAS Number Not provided 51318-50-4 61121-65-1 6305-61-9
Molecular Formula C₁₁H₁₁N (assumed) C₁₇H₁₅NO₂ C₅H₉NOS C₁₃H₁₆O₂
Molecular Weight (g/mol) ~157.22 (calculated) 265.31 131.20 204.26
Backbone Structure But-3-enenitrile But-2-enenitrile Butanenitrile (saturated) But-2-enoate (ester)
Key Functional Groups Nitrile (-CN) Nitrile, phenoxy ethers Nitrile, sulfinyl Ester (-COOEt)
Substituents 4-Methylphenyl 3-Methyl, 4-(4-phenoxyphenoxy) 4-Methylsulfinyl 3-(4-Methylphenyl)
Conjugation Effects Strong (C≡N and C=C conjugation) Extended π-system (aromatic rings) Minimal (saturated chain) Moderate (ester resonance)
Reactivity Likely electrophilic at nitrile Halogen-coupled synthesis Nucleophilic sulfinyl group Ester hydrolysis/transesterification

Key Findings from Comparisons

Compound 1’s but-2-enenitrile backbone positions the double bond closer to the substituents, altering electronic delocalization .

Functional Group Impact :

  • Nitriles (Compounds 1, 2, and target) exhibit higher boiling points and dipole interactions than esters (Compound 3) .
  • Sulfinyl groups (Compound 2) introduce polarity and nucleophilic sites, contrasting with the electron-withdrawing nitrile in the target compound .

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